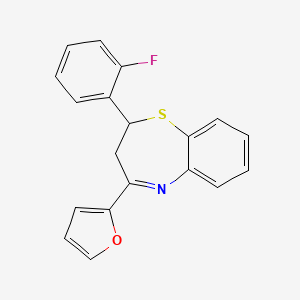
2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a structurally diverse molecule that belongs to the class of 1,5-benzothiazepines. These compounds are known for their significant pharmacological properties, including antimicrobial and anticancer activities. The presence of a fluorophenyl group and a furan moiety within its structure suggests potential for specific biological interactions and activities.
Synthesis Analysis
The synthesis of 1,5-benzothiazepine derivatives typically involves the reaction of substituted phenyl groups with 2-aminobenzenethiols. In the case of the compound , the synthesis would likely involve the reaction of a 2-fluorophenyl derivative with a furan-containing precursor. The synthesis process is generally confirmed by analytical and spectral data, including IR, 1H NMR, and 13C NMR techniques, ensuring the correct structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of 1,5-benzothiazepines is characterized by a seven-membered ring containing both sulfur and nitrogen atoms, which is fused to a benzene ring. The substitution of different groups at the 2 and 4 positions of the ring system can significantly affect the compound's biological activity. Spectral studies, such as NMR, are crucial for confirming the structure and the position of the substituents on the ring system .
Chemical Reactions Analysis
1,5-Benzothiazepines can undergo various chemical reactions due to the presence of reactive sites within their structure. The reactivity can be influenced by the substituents present on the benzene and thiazepine rings. The furan moiety, in particular, can participate in reactions due to its electron-rich nature, potentially leading to the formation of new derivatives with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-benzothiazepines, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the rings. The presence of a fluorine atom can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The antimicrobial and anticancer activities of these compounds are often evaluated in vitro, and their effectiveness can be compared to standard drugs like ciprofloxacin and fluconazole .
Scientific Research Applications
Synthesis and Anticonvulsant Activity
2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine derivatives have been synthesized for potential anticonvulsant applications. A study describes the preparation of novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines by treating 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione with various aromatic acid hydrazides. These compounds exhibited significant anticonvulsant activity in comparison with the standard drug, diazepam, highlighting their potential as therapeutic agents in seizure management (Narayana et al., 2006).
Antitumor Properties
Another aspect of research on this compound class includes the investigation into its antitumor properties. Specifically, the synthesis of 2-(4-aminophenyl)benzothiazoles, structurally related to 2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine, has shown highly selective and potent antitumor properties both in vitro and in vivo. Through modifications aimed at overcoming metabolic inactivation, these compounds, particularly amino acid conjugates, have demonstrated efficacy in plasma sufficient to elicit cytocidal activity against various human carcinoma cell lines. This indicates a promising direction for clinical evaluation in cancer therapy (Bradshaw et al., 2002).
Antibacterial and Antifungal Activities
The synthesis of derivatives has also explored their potential antibacterial and antifungal activities. A study synthesized novel 8-substituted-2-(2-chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines, demonstrating good antifungal activity against Candida albicans. This suggests the potential of these compounds for development into new antimicrobial agents, contributing to the fight against drug-resistant strains (Pant et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNOS/c20-14-7-2-1-6-13(14)19-12-16(17-9-5-11-22-17)21-15-8-3-4-10-18(15)23-19/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGUFOMHTYTWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

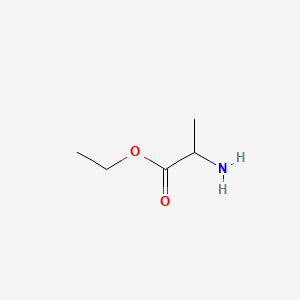
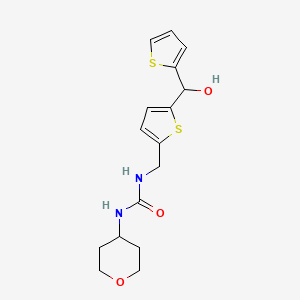
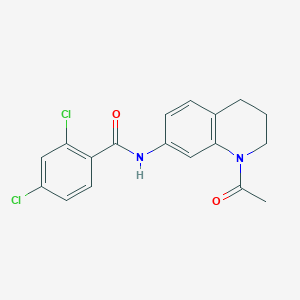
![1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B2528168.png)
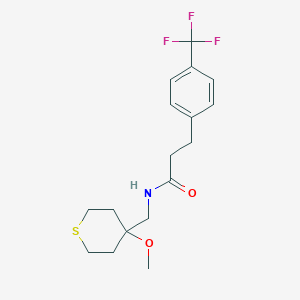

![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)
![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)


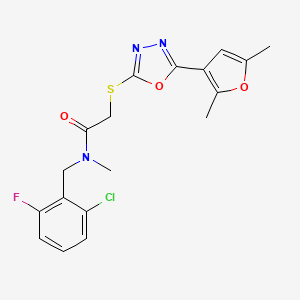
![9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2528179.png)
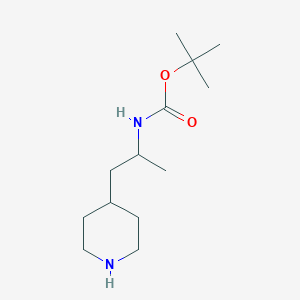
![17-(4-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2528185.png)